1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-phenylthiourea

Description

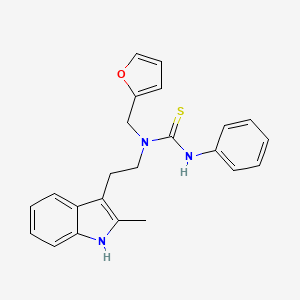

1-(Furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-phenylthiourea is a structurally complex thiourea derivative characterized by three key substituents:

- Furan-2-ylmethyl group: A heterocyclic aromatic moiety contributing electron-rich properties.

- 3-Phenylthiourea core: A sulfur-containing urea analog known for diverse bioactivities, including enzyme inhibition and metal coordination .

Properties

IUPAC Name |

1-(furan-2-ylmethyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-3-phenylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3OS/c1-17-20(21-11-5-6-12-22(21)24-17)13-14-26(16-19-10-7-15-27-19)23(28)25-18-8-3-2-4-9-18/h2-12,15,24H,13-14,16H2,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSZOSVQHUSSVGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)CCN(CC3=CC=CO3)C(=S)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-phenylthiourea is a compound of interest due to its potential biological activities. Thiourea derivatives have been studied for their diverse pharmacological properties, including antibacterial, anticancer, and antioxidant activities. This article consolidates findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound features a thiourea functional group, which is known for its ability to form hydrogen bonds and interact with biological targets. The presence of the furan and indole moieties may enhance its bioactivity due to their known pharmacological effects.

1. Antibacterial Activity

Research indicates that thiourea derivatives exhibit significant antibacterial properties. A study demonstrated that related compounds showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.25 to 4 µg/mL, suggesting potent antibacterial effects compared to standard antibiotics like ciprofloxacin .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 1 | S. aureus | 0.25 |

| 2 | E. coli | 0.5 |

| 3 | P. aeruginosa | 4 |

2. Anticancer Activity

Thiourea derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, compounds derived from thioureas demonstrated IC50 values ranging from 3 to 14 µM against various cancer cell lines, including breast and pancreatic cancer cells . The mechanism of action appears to involve the modulation of signaling pathways associated with cell growth and apoptosis.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 1.50 |

| PC-3 (Prostate) | 7 |

| PANC-1 (Pancreatic) | 14 |

3. Antioxidant Activity

The antioxidant potential of thiourea derivatives has also been evaluated using assays such as DPPH and ABTS radical scavenging tests. Compounds showed strong reducing potential, with IC50 values indicating effective scavenging activity against free radicals .

Case Study: Antibacterial Evaluation

A recent study synthesized a series of thiourea derivatives, including those with furan and indole substituents. The compounds were tested against clinical strains of bacteria, revealing that certain derivatives exhibited superior antibacterial activity compared to traditional antibiotics . For example, compound 6 was particularly effective against S. epidermidis, achieving an MIC of 4 µg/mL.

Case Study: Anticancer Mechanism

Another investigation focused on the anticancer properties of thiourea derivatives against human leukemia cell lines. The study found that these compounds could induce apoptosis and disrupt the cell cycle at the S phase, indicating a targeted approach to cancer treatment .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Indole-Modified Thioureas

Key Insights :

- The 2-methylindole substituent in the target compound may improve metabolic stability compared to unsubstituted indoles .

Heterocyclic Thioureas Beyond Indole

Key Insights :

- The target compound’s sulfur atom (without selenium) may reduce toxicity compared to selenated analogs but limit corrosion inhibition efficacy .

- Furan’s electron-rich nature could mimic selenium’s role in charge transfer, though this requires experimental validation.

Crystallographic and Physicochemical Comparisons

Key Insights :

- The target compound’s bulky indole and furan groups may disrupt crystallization, leading to amorphous solid forms unless stabilized by intermolecular H-bonds.

- Compared to cyclohexylthioureas, the aromatic substituents in the target compound likely reduce solubility in non-polar solvents .

Q & A

Basic: What are the optimal synthetic routes for preparing 1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-phenylthiourea?

Methodological Answer:

The synthesis of thiourea derivatives typically involves the reaction of isothiocyanates with amines. For this compound, a plausible route includes:

- Step 1: Synthesis of 2-(2-methyl-1H-indol-3-yl)ethylamine via alkylation of 2-methylindole followed by reduction.

- Step 2: Reaction of furan-2-ylmethyl isothiocyanate with the above amine to form the asymmetric thiourea core.

- Step 3: Introduction of the phenyl group via nucleophilic substitution or coupling reactions.

Key experimental parameters include temperature control (e.g., reflux in ethanol or THF) and purification via column chromatography. Similar methodologies are validated in studies of analogous thiourea derivatives .

Basic: How can the crystal structure of this compound be determined using X-ray crystallography?

Methodological Answer:

Crystallographic analysis involves:

- Crystallization: Slow evaporation of a saturated ethanol or DMSO solution to obtain single crystals.

- Data Collection: Use of a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).

- Structure Solution: Employ SHELXS/SHELXD for phase determination via direct methods .

- Refinement: Iterative refinement with SHELXL, adjusting thermal parameters and validating against Fo²-Fc² difference maps. Hydrogen bonding networks (e.g., N–H···S or O–H···S interactions) should be analyzed to confirm molecular packing .

Advanced: How to design in vitro experiments to evaluate its anti-HIV or antitumor activity?

Methodological Answer:

- Cell Lines: Use HIV-1/2-infected MT-4 cells or tumor cell lines (e.g., HeLa, MCF-7) for cytotoxicity assays .

- Dose-Response: Test concentrations from 0.1–100 µM, with AZT (zidovudine) or doxorubicin as positive controls.

- Metrics: Measure IC₅₀ values via MTT assay, focusing on selective indices (SI = IC₅₀(normal cells)/IC₅₀(cancer cells)).

- Mechanistic Follow-Up: Perform flow cytometry (apoptosis assays) or Western blotting (e.g., caspase-3 activation) to identify pathways .

Advanced: How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:

Contradictions may arise from:

- Assay Variability: Standardize protocols (e.g., cell passage number, incubation time) and validate with replicate experiments.

- Structural Confirmation: Verify compound purity (>95% via HPLC) and identity (NMR, HRMS) to exclude impurities as confounding factors.

- Data Normalization: Use common reference compounds (e.g., doxorubicin for cytotoxicity) to calibrate inter-lab variability. Cross-reference with structural analogs (e.g., substituent effects on indole or furan rings) to identify activity trends .

Advanced: How to establish structure-activity relationships (SAR) for substituents on the indole and furan rings?

Methodological Answer:

- Systematic Variation: Syntize derivatives with substituents at the indole C2 (e.g., -CH₃, -Cl) or furan C5 (e.g., -OCH₃, -NO₂).

- Biological Profiling: Compare IC₅₀ values across analogs to identify critical substituents. For example, bulky groups on indole may enhance antitumor activity by improving hydrophobic interactions.

- Computational Modeling: Perform docking studies (e.g., AutoDock Vina) against targets like HIV reverse transcriptase or tubulin, correlating binding scores with experimental data .

Advanced: What mechanistic insights can be gained from crystallographic fragment screening?

Methodological Answer:

- Fragment Screening: Soak crystals of the compound with fragment libraries (e.g., 500+ fragments) to identify binding partners.

- Electron Density Maps: Analyze high-resolution (≤1.5 Å) data to locate fragment-binding sites, particularly near the thiourea moiety or aromatic rings.

- Thermal Shift Assays: Validate fragment interactions via changes in melting temperature (ΔTm) using differential scanning fluorimetry (DSF) .

Advanced: How to optimize solubility and bioavailability for in vivo studies?

Methodological Answer:

- Salt Formation: Explore hydrochloride or mesylate salts to improve aqueous solubility.

- Prodrug Design: Introduce hydrolyzable groups (e.g., acetyl on the indole NH) for enhanced absorption.

- Nanoparticle Formulation: Use PLGA or liposomal carriers to increase plasma half-life. Validate via pharmacokinetic studies (Cmax, AUC) in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.